molecular formula C31H26O B12432577 3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol CAS No. 5465-54-3

3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol

Cat. No.: B12432577
CAS No.: 5465-54-3
M. Wt: 414.5 g/mol
InChI Key: AVGLOPSEIIZSCL-UHFFFAOYSA-N
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Description

3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a naphthalene ring and three phenyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol typically involves the reaction of naphthalene derivatives with triphenylmethanol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with triphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,1,3-Triphenylpropan-1-ol: Similar structure but lacks the naphthalene ring.

    3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Contains a naphthalene ring and a phenyl group but differs in the overall structure.

Uniqueness

3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol is unique due to the combination of a naphthalene ring and three phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

5465-54-3

Molecular Formula

C31H26O

Molecular Weight

414.5 g/mol

IUPAC Name

3-naphthalen-1-yl-1,1,3-triphenylpropan-1-ol

InChI

InChI=1S/C31H26O/c32-31(26-17-6-2-7-18-26,27-19-8-3-9-20-27)23-30(25-13-4-1-5-14-25)29-22-12-16-24-15-10-11-21-28(24)29/h1-22,30,32H,23H2

InChI Key

AVGLOPSEIIZSCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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